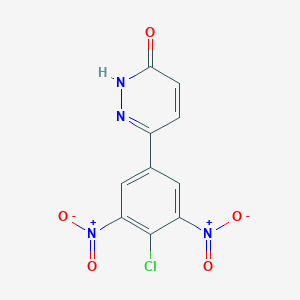
6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one typically involves the reaction of 4-chloro-3,5-dinitrobenzene with a suitable pyridazinone precursor under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives from the nitro groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Amino derivatives with potential biological activity.
Substitution: Substituted pyridazinone derivatives with diverse functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The nitro and chloro groups can play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(4-chloro-3,5-dinitrophenyl)pyridazin-3(2H)-one: Known for its unique combination of nitro and chloro groups.
6-(4-nitrophenyl)pyridazin-3(2H)-one: Lacks the chloro group, leading to different reactivity and biological activity.
6-(4-chlorophenyl)pyridazin-3(2H)-one:
Uniqueness
This compound is unique due to the presence of both nitro and chloro groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups can lead to diverse applications and make it a valuable compound for further research.
Propriétés
Formule moléculaire |
C10H5ClN4O5 |
|---|---|
Poids moléculaire |
296.62 g/mol |
Nom IUPAC |
3-(4-chloro-3,5-dinitrophenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H5ClN4O5/c11-10-7(14(17)18)3-5(4-8(10)15(19)20)6-1-2-9(16)13-12-6/h1-4H,(H,13,16) |
Clé InChI |
MBSBNFRIUZBMKK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NN=C1C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















